molecular formula C20H29NO3 B3048854 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- CAS No. 183665-63-6

2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-

Cat. No.: B3048854
CAS No.: 183665-63-6
M. Wt: 331.4 g/mol
InChI Key: YLXXQQMUBPCABG-SFHVURJKSA-N
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Description

2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-: is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with phosgene or its derivatives under controlled conditions . Another approach involves the cycloaddition of carbon dioxide to aziridine derivatives, which can be carried out under solvent-free conditions .

Industrial Production Methods: Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amino alcohols .

Scientific Research Applications

Chemistry: 2-Oxazolidinone derivatives are valuable intermediates in organic synthesis. They are used as chiral auxiliaries in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds .

Biology and Medicine: Oxazolidinones, including the compound , have shown significant antibacterial activity. They inhibit bacterial protein synthesis by binding to the ribosomal peptidyl transferase center . This makes them effective against a range of gram-positive bacteria, including drug-resistant strains.

Industry: In the industrial sector, oxazolidinones are used in the synthesis of various pharmaceuticals and agrochemicals. Their ability to act as chiral auxiliaries makes them valuable in the production of enantiomerically pure compounds .

Mechanism of Action

The antibacterial activity of oxazolidinones is primarily due to their ability to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This prevents the formation of the peptide bond between amino acids, thereby inhibiting protein synthesis and bacterial growth .

Comparison with Similar Compounds

Uniqueness: The compound 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its long alkyl chain and phenylmethyl group could influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(4S)-4-benzyl-3-decanoyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-11-14-19(22)21-18(16-24-20(21)23)15-17-12-9-8-10-13-17/h8-10,12-13,18H,2-7,11,14-16H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXXQQMUBPCABG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440893
Record name 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183665-63-6
Record name (4S)-3-(1-Oxodecyl)-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183665-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(1-oxodecyl)-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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